6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound that belongs to the class of 1,2,4-triazoloquinazolines. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
The synthesis of 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps. The key intermediate, 3-benzyl-2-hydrazinoquinoxaline, is synthesized first. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also disrupts bacterial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazoloquinazolines, such as:
- 1,2,4-triazino[4,3-a]quinoxalines
- 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines
Compared to these compounds, 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits a broader spectrum of biological activities and higher potency in certain applications .
Properties
Molecular Formula |
C26H28N4O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C26H28N4O3/c1-15(2)16-5-7-17(8-6-16)25-24-21(29-26-27-14-28-30(25)26)11-18(12-22(24)31)20-10-9-19(32-3)13-23(20)33-4/h5-10,13-15,18,25H,11-12H2,1-4H3,(H,27,28,29) |
InChI Key |
IUKKHBHZUAILCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25 |
Origin of Product |
United States |
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